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Compound of Interest

Compound Name: 2-amino-N-methylhexanamide

Cat. No.: B15327588

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-amino-N-
methylhexanamide is limited. This guide provides a representative analysis based on data
from structurally similar compounds and general spectroscopic principles. The presented data
Is illustrative and intended to serve as a reference for researchers and scientists in the field of
drug development and chemical analysis.

This technical guide offers a comprehensive overview of the expected spectroscopic
characteristics of 2-amino-N-methylhexanamide. It includes predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-amino-N-
methylhexanamide. These predictions are derived from the analysis of structurally related
molecules and established spectroscopic databases.

Table 1: Predicted *H NMR Data for 2-amino-N-methylhexanamide (in CDCIs, 400 MHZz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.30 t 1H a-CH
~2.80 d 3H N-CHs
~1.40 - 1.60 m 2H B-CH:
~1.25-1.40 m 4H y-CHz, 6-CH:
~0.90 t 3H €-CHs
~1.50 (broad) S 2H NH:2
~6.50 (broad) S 1H NH

Table 2: Predicted 3C NMR Data for 2-amino-N-methylhexanamide (in CDClsz, 100 MHz)

Chemical Shift (8) ppm Assighment
~175 C=0 (Amide)
~55 a-CH

~35 B-CH:

~31 0-CH:2

~26 N-CHs

~22 y-CH:

~14 €-CHs

Table 3: Predicted IR Absorption Bands for 2-amino-N-methylhexanamide
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Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Strong, Broad N'H_ Stretch (Amine and
Amide)

2960 - 2850 Strong C-H Stretch (Aliphatic)

~1640 Strong C=0 Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1460 Medium C-H Bend (CH2)

~1375 Medium C-H Bend (CH5)

Table 4: Predicted Mass Spectrometry Data for 2-amino-N-methylhexanamide

m/z lon

144.22 [M]* (Molecular lon)
129.19 [M-CHs]*

101.13 [M-CsH7]*

87.12 [M-CaHs]*

72.08 [CaH1oN]*

58.06 [C2HsNOJ*

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data
presented above. These protocols are adaptable for a wide range of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte (2-amino-N-
methylhexanamide) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClz) ina 5
mm NMR tube.
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e Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband
probe.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

o Process the data with a Fourier transform, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans.

o Process the data similarly to the *H NMR spectrum.
2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two
sodium chloride (NacCl) or potassium bromide (KBr) plates.

o KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press
the mixture into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the prepared sample in the spectrometer's sample holder.
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o Acquire the sample spectrum over a range of 4000 to 400 cm~1.[2]
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

2.3 Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile).

 Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).[3][4]

o Data Acquisition (ESI-MS):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas
temperature) to achieve stable ionization.

o Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
» Data Acquisition (EI-MS):

o Introduce the sample (often via a gas chromatograph or a direct insertion probe) into the
high-vacuum source.

o Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and
fragmentation.[3][4]

o Scan the mass analyzer to separate and detect the resulting ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a novel

chemical entity like 2-amino-N-methylhexanamide.
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Caption: Workflow for the synthesis, purification
compound.

Need Custom Synthesis?

, and spectroscopic analysis of a novel

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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